

# The Structure-Activity Relationship of TINK-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **TINK-IN-1**, a potent and selective inhibitor of the Traf2- and Nck-interacting kinase (TNIK). **TINK-IN-1**, also identified as Compound 9 in its initial publication, has demonstrated significant potential in the modulation of cellular signaling pathways, particularly in the context of colorectal cancer. This document outlines the core chemical scaffold, quantitative inhibitory data, detailed experimental methodologies, and key signaling pathways associated with **TINK-IN-1** and its analogs.

## **Core Scaffold and Quantitative Inhibitory Data**

**TINK-IN-1** belongs to a series of compounds based on a 4-phenyl-2-phenylaminopyridine scaffold. The seminal work by Ho et al. (2013) explored a variety of substitutions on this core structure to elucidate the key determinants of inhibitory potency against TNIK.[1] **TINK-IN-1** emerged as a highly potent inhibitor with a reported IC50 of 8 nM.[1] The SAR data for **TINK-IN-1** and its key analogs are summarized in the table below.



| Compound ID            | R1 (Aniline Ring)          | R2 (Pyridine-linked<br>Phenyl Ring) | TNIK IC50 (nM) |
|------------------------|----------------------------|-------------------------------------|----------------|
| TINK-IN-1 (Compound 9) | 3-methoxy-4-<br>morpholino | 3-cyano-4-methoxy                   | 8              |
| Compound 1             | Unsubstituted              | Unsubstituted                       | 65             |
| Compound 2             | 4-morpholino               | 3-cyano-4-methoxy                   | 11             |
| Compound 5             | 3-methoxy-4-<br>morpholino | 3-cyano                             | 15             |
| Compound 8             | 3-methoxy-4-<br>morpholino | Unsubstituted                       | 25             |

Data synthesized from Ho KK, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73.

## **Experimental Protocols**

The following sections detail the methodologies employed in the synthesis and biological evaluation of **TINK-IN-1** and its analogs, based on the descriptions provided in the foundational research.

# General Synthesis of the 4-phenyl-2-phenylaminopyridine Scaffold

The synthesis of the 4-phenyl-2-phenylaminopyridine core typically involves a Suzuki coupling reaction to introduce the phenyl group at the 4-position of the pyridine ring, followed by a Buchwald-Hartwig amination to couple the substituted aniline at the 2-position.

#### Step 1: Suzuki Coupling

A mixture of 2-amino-4-chloropyridine (1 eq.), the desired phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium carbonate (2 eq.) in a 2:1 mixture of toluene and water is degassed and heated under nitrogen at 100°C for 12 hours. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with



water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

### Step 2: Buchwald-Hartwig Amination

The 2-amino-4-phenylpyridine intermediate from Step 1 (1 eq.) is combined with the substituted aniline (1.1 eq.), BINAP (0.1 eq.), and sodium tert-butoxide (1.4 eq.) in anhydrous toluene. The mixture is degassed and heated to 110°C for 16 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.

## **TNIK Biochemical Assay (ADP-Glo™ Kinase Assay)**

The in vitro inhibitory activity of the compounds against TNIK was determined using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

- Kinase Reaction: The kinase reaction is performed in a 384-well plate. Each well contains
  TNIK enzyme (recombinant human, 5 nM), the substrate peptide (e.g., a generic kinase
  substrate like myelin basic protein, 0.2 μg/μL), and ATP (10 μM) in a kinase reaction buffer
  (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- Compound Addition: The test compounds (including TINK-IN-1 and its analogs) are serially diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from 0.1 nM to 100 μM. The final DMSO concentration is kept constant at 1%.
- Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.
- ADP Detection: After incubation, 5 µL of ADP-Glo™ Reagent is added to each well to stop
  the kinase reaction and deplete the remaining ATP. The plate is incubated at room
  temperature for 40 minutes.
- Luminescence Measurement: Subsequently, 10 μL of Kinase Detection Reagent is added to
  each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin
  reaction to produce a luminescent signal. The plate is incubated at room temperature for 30
  minutes, and the luminescence is measured using a plate reader.



 Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.

## **Cell Viability Assay**

The effect of the compounds on the viability of colorectal cancer cells (e.g., HCT116, DLD-1) is assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

- Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds (final concentrations ranging from 0.01 μM to 100 μM).
- Incubation: The cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- ATP Measurement: After the incubation period, the plate is equilibrated to room temperature for 30 minutes. 100 μL of CellTiter-Glo® Reagent is added to each well, and the plate is placed on an orbital shaker for 2 minutes to induce cell lysis.
- Luminescence Reading: The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells. The luminescence is read using a microplate reader.
- Data Analysis: The viability of treated cells is expressed as a percentage of the viability of vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

## **Visualizations**

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of **TINK-IN-1**.



# Chemical Synthesis Starting Materials (2-amino-4-chloropyridine, boronic acids, anilines) Suzuki Coupling **Buchwald-Hartwig** Amination Purification (Column Chromatography) **Analog Library** (including TINK-IN-1) Test Compounds Test Compounds **Biological Evaluation** TNIK Biochemical Assay Cell-Based Assays Design New Analogs (ADP-Glo) (Viability, Wnt Signaling) SAR Analysis

#### General Workflow for TINK-IN-1 SAR Study

Click to download full resolution via product page

A general workflow for the synthesis and evaluation of **TINK-IN-1** analogs.





Click to download full resolution via product page

The role of TNIK as a co-activator in the canonical Wnt signaling pathway.





#### Click to download full resolution via product page

A logical representation of the structure-activity relationships for **TINK-IN-1** analogs.

In conclusion, the 4-phenyl-2-phenylaminopyridine scaffold represents a promising starting point for the development of potent and selective TNIK inhibitors. The SAR studies indicate that substitutions on both the aniline and the pyridine-linked phenyl rings are crucial for achieving high potency, as exemplified by **TINK-IN-1**. The detailed experimental protocols provided herein offer a foundation for the further exploration and optimization of this chemical series for potential therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structure-Activity Relationship of TINK-IN-1: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12388016#understanding-the-structure-activity-relationship-of-tink-in-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com